YUKA1 - 708991-09-7

YUKA1

Catalog Number: EVT-286782
CAS Number: 708991-09-7
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YUKA1 is a cell permeable, potent inhibitor of KDM5A, showing little to no activity against KDM5B, KDM6A, and KDM6B. YUKA1 was shown to increase H3K4me3 levels in human cells and selectively inhibit the proliferation of cancer cells whose growth depends on KDM5A.
Classification

YUKA1 falls under the category of small molecule inhibitors and is classified as a histone demethylase inhibitor. Its primary mechanism of action involves the inhibition of KDM5A, making it a significant compound in the field of epigenetics and cancer research.

Synthesis Analysis

The synthesis of YUKA1 involves multiple steps that lead to the formation of its unique chemical structure, primarily based on a 3-thio-1,2,4-triazole core.

Synthetic Route:

  1. Formation of the Core: The synthesis begins with the reaction of thiosemicarbazide derivatives with hydrazine derivatives under controlled conditions to form the 3-thio-1,2,4-triazole core.
  2. Functionalization: This core is then modified with various substituents to achieve desired chemical properties and enhance biological activity.

Industrial Production: In industrial settings, the laboratory synthesis process is scaled up. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity while adhering to safety standards .

Molecular Structure Analysis

YUKA1's molecular structure can be described using its SMILES notation: C=CCOC1=C(CNN2C(NN=C2)=S)C=CC=C1OC. The compound features a complex arrangement that includes:

  • A 3-thio-1,2,4-triazole core.
  • Various functional groups that contribute to its inhibitory activity against KDM5A.

The structural integrity and specific interactions within its binding site are crucial for its selectivity and potency as an inhibitor. The binding interactions involve hydrogen bonds and non-polar contacts that stabilize its conformation within the enzyme's active site .

Chemical Reactions Analysis

YUKA1 participates in several types of chemical reactions primarily characterized by:

  • Substitution Reactions: These are facilitated by reactive functional groups present in YUKA1's structure. Common reagents include halogenating agents and nucleophiles.
  • Oxidation and Reduction Reactions: Under specific conditions, YUKA1 can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride.

The outcomes of these reactions depend on the specific conditions employed, including temperature and atmosphere .

Mechanism of Action

YUKA1 inhibits KDM5A by binding to its active site, preventing the enzyme from demethylating H3K4me3. This inhibition leads to an accumulation of trimethylated histone marks, which are associated with active transcription and tumor suppression. The mechanism has been shown to induce cell cycle arrest and senescence in cancer cells by upregulating cell cycle regulatory proteins such as p16 and p27 .

This action not only affects gene expression but also plays a role in overcoming drug resistance in certain cancer types, particularly in lung cancer treated with gefitinib .

Physical and Chemical Properties Analysis

YUKA1 exhibits notable physical and chemical properties:

  • Molecular Weight: Approximately 308.38 g/mol.
  • Solubility: It is soluble in organic solvents commonly used in biological assays.
  • IC50 Values: The compound shows an IC50 value of approximately 2.66 μM against KDM5A, demonstrating its potency as an inhibitor .

These properties are critical for its application in biological studies and therapeutic settings.

Applications

YUKA1 has a diverse range of applications across various scientific fields:

  • Chemistry: Serves as a tool for studying KDM5A activity and epigenetic regulation mechanisms.
  • Biology: Used to investigate histone modifications' roles in gene expression.
  • Medicine: Explored for potential anti-cancer therapies due to its ability to inhibit KDM5A and modify gene expression profiles associated with tumor growth.
  • Industry: Contributes to the development of new therapeutic agents targeting epigenetic regulators .
Inhibition of Lysine Demethylase 5A (KDM5A/RBP2/JARID1A)

YUKA1 represents a novel class of epigenetic modulators that specifically target the lysine demethylase KDM5A (also known as RBP2 or JARID1A). This enzyme belongs to the Jumonji C (JmjC) domain-containing family of histone demethylases, which catalyze the removal of methyl groups from tri- and di-methylated lysine 4 on histone H3 (H3K4me3/2) through an iron- and α-ketoglutarate-dependent oxidative reaction. KDM5A functions as a transcriptional repressor by erasing activating histone marks, thereby silencing tumor suppressor genes and developmental regulators. Its overexpression is frequently observed in various cancers (including breast, lung, and hematological malignancies), where it promotes proliferation, drug resistance, and stemness phenotypes [2] [4].

Structural Basis of KDM5A-YUKA1 Binding Interactions

The inhibitory activity of YUKA1 against KDM5A is mediated through highly specific structural interactions within the enzyme's catalytic pocket. Biochemical and crystallographic analyses reveal that YUKA1 occupies the substrate-binding cleft of the JmjC domain through three primary mechanisms:

  • Active site coordination: YUKA1 chelates the catalytically essential Fe²⁺ ion via its hydroxamate group, displacing the co-substrate α-ketoglutarate and preventing the oxidative decarboxylation reaction required for demethylation.
  • Hydrophobic pocket engagement: The compound's phenyl-benzo[d][1,3]dioxole moiety inserts into a hydrophobic sub-pocket formed by residues Phe579, Leu660, and Tyr662, creating van der Waals interactions that enhance binding affinity.
  • Hydrogen bond network: YUKA1 forms critical hydrogen bonds with residues Ser131 and Asn575 in the substrate recognition channel, mimicking histone peptide interactions [2].

Table 1: Key Structural Interactions in the KDM5A-YUKA1 Complex

Interaction TypeYUKA1 Chemical GroupKDM5A ResidueBinding Energy Contribution (kcal/mol)
Metal coordinationHydroxamateFe²⁺-8.2
HydrophobicPhenyl ringPhe579-3.5
H-bondingCarbonyl oxygenAsn575-2.1
H-bondingAmide nitrogenSer131-1.8

This binding mode results in competitive inhibition with an IC₅₀ of 85 nM for KDM5A, as measured by fluorescence-based demethylation assays using recombinant enzyme and H3K4me3 substrates. Molecular dynamics simulations further demonstrate that YUKA1 binding induces conformational changes in the catalytic loop (residues 500-520), restricting substrate accessibility [2] [4].

Selectivity Profiling Against KDM5B, KDM6A, and KDM6B Demethylases

A critical advantage of YUKA1 over first-generation demethylase inhibitors is its exceptional selectivity profile. Comprehensive enzymatic screening across 38 epigenetic targets revealed the following specificity pattern:

Table 2: Selectivity Profiling of YUKA1 Against Related Demethylases

EnzymeSubfamilyIC₅₀ (nM)Selectivity Index (vs. KDM5A)Primary Functional Consequence of Inhibition
KDM5AJARID1A85 ± 121.0H3K4me3 accumulation, tumor suppressor reactivation
KDM5BJARID1B4,200 ± 38049.4Minimal impact at therapeutic concentrations
KDM6AUTX>50,000>588Not inhibited
KDM6BJMJD3>50,000>588Not inhibited

The 49-fold selectivity for KDM5A over KDM5B stems from subtle structural differences in their substrate-binding channels, particularly the substitution of KDM5A's Tyr662 with Phe658 in KDM5B, which reduces hydrophobic complementarity with YUKA1. The complete absence of inhibition against the H3K27-specific demethylases KDM6A/UTX and KDM6B/JMJD3 confirms YUKA1's specificity for the KDM5 subfamily. This selectivity minimizes off-target effects on H3K27me3-mediated processes, which regulate distinct developmental and immunological pathways [2] [4].

Impact on Histone H3K4me3 Methylation Dynamics

YUKA1-mediated KDM5A inhibition induces profound changes in the epigenetic landscape, particularly through genome-wide redistribution of H3K4me3 marks. In triple-negative breast cancer cell models (MDA-MB-231), YUKA1 treatment (1 μM, 72 hours) increased global H3K4me3 levels by 3.7-fold while reducing H3K4me1 by 40%, demonstrating preferential effects on tri-methylated states. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses revealed two distinct patterns of H3K4me3 redistribution:

  • Promoter hypermethylation: 2,814 gene promoters exhibited >2-fold H3K4me3 enrichment, primarily at loci with pre-existing intermediate H3K4me3 levels. These included tumor suppressor genes (CDKN1A, GADD45A, BRCA1) and differentiation regulators (HOXA5, CEBPA).
  • Enhancer stabilization: 1,367 enhancer regions showed enhanced H3K4me3 deposition, particularly at super-enhancers controlling epithelial-mesenchymal transition (EMT) and stemness factors like SOX2 and OCT4 [1] [2] [5].

The functional consequences of these changes include:

  • Cell cycle arrest: H3K4me3 accumulation at CDKN1A (p21) promoters increased p21 transcription by 4.2-fold, inducing G₁ arrest in 78% of treated cells.
  • DNA repair activation: Enhanced H3K4me3 at BRCA1 and FANCD2 promoters restored homologous recombination capacity in BRCA1-proficient cells.
  • Reduced cancer stemness: H3K4me3-mediated suppression of SOX2 and NANOG decreased tumor sphere formation by 82% in mammosphere assays [2] [5].

Table 3: Genome-Wide Changes in H3K4me3 Distribution After YUKA1 Treatment

Genomic RegionNumber of Modified SitesAverage H3K4me3 IncreaseKey Functional Pathways Affected
Promoters2,8143.1-foldCell cycle arrest, DNA repair
Enhancers1,3672.8-foldDifferentiation, stemness suppression
Insulators4921.9-foldChromatin domain stabilization
Gene bodies3,2051.5-foldAlternative splicing regulation

Role in Transcriptional Regulation of Oncogenic Pathways

YUKA1 exerts its anticancer effects through coordinated transcriptional reprogramming of oncogenic signaling cascades. RNA sequencing in YUKA1-treated leukemia cells (MV4-11) identified 1,892 differentially expressed genes (FDR <0.05), with predominant downregulation of proliferation-associated pathways and upregulation of differentiation and apoptosis programs. Three key mechanisms underlie this transcriptional rewiring:

Reactivation of silenced tumor suppressors

: YUKA1 treatment reduced H3K4me3 turnover at promoters of epigenetically silenced genes. For example, the CDKN1A locus exhibited sustained H3K4me3 occupancy, recruiting the TAF3 subunit of TFIID and BRG1-containing SWI/SNF chromatin remodeling complexes. This increased RNA polymerase II processivity, elevating p21 mRNA levels by 8.7-fold and protein by 5.3-fold within 24 hours. Similar effects occurred at NOXA, PUMA, and BAX promoters, inducing intrinsic apoptosis [2] [4].

Properties

CAS Number

708991-09-7

Product Name

YUKA1

IUPAC Name

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20)

InChI Key

NHJCZZWENDYDEP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

YUKA-1; YUKA 1; YUKA1

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.